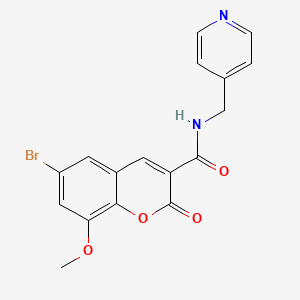
6-bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C17H13BrN2O4 and its molecular weight is 389.205. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a chromene backbone with a bromine atom and a methoxy group at specific positions, along with a pyridine moiety. The molecular formula is C17H16BrN2O4, and its molecular weight is approximately 396.22 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-Bromo Compound | MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis through p53 activation |
| 6-Bromo Compound | U937 (Leukemia) | <10 | Caspase activation and cell cycle arrest |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 pathways and caspase activation, which are critical for programmed cell death.
Antimicrobial Activity
In addition to anticancer properties, chromene derivatives have been evaluated for antimicrobial activity. Preliminary data indicate that certain analogs possess inhibitory effects against bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6-Bromo Compound | Staphylococcus aureus | 32 |
| 6-Bromo Compound | Escherichia coli | 64 |
The minimum inhibitory concentration (MIC) values suggest moderate antimicrobial efficacy, warranting further investigation into structure-activity relationships.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors like p53 and activation of caspases.
- Cell Cycle Arrest : Evidence suggests that the compound may cause cell cycle arrest at various checkpoints, contributing to its anticancer effects.
- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes within the bacteria.
Case Studies
A notable case study involved the evaluation of 6-bromo derivatives in a series of in vitro assays against human cancer cell lines. The results indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapeutics.
Eigenschaften
IUPAC Name |
6-bromo-8-methoxy-2-oxo-N-(pyridin-4-ylmethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4/c1-23-14-8-12(18)6-11-7-13(17(22)24-15(11)14)16(21)20-9-10-2-4-19-5-3-10/h2-8H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZVBCRSWBNEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













